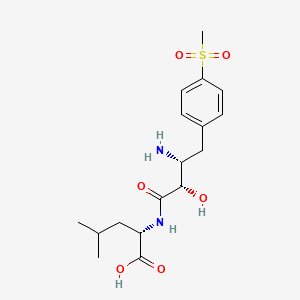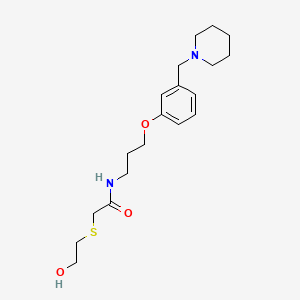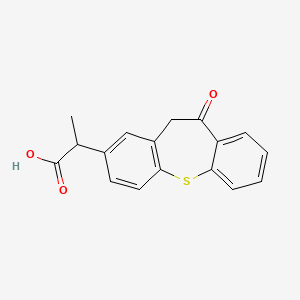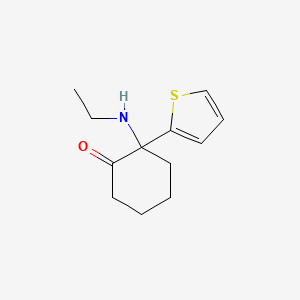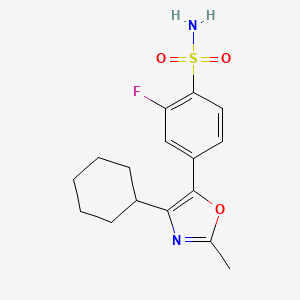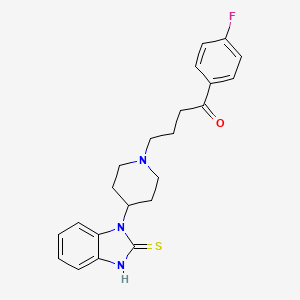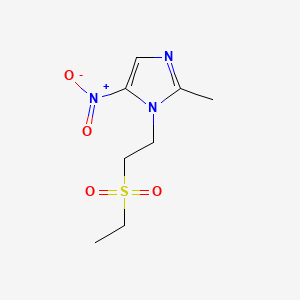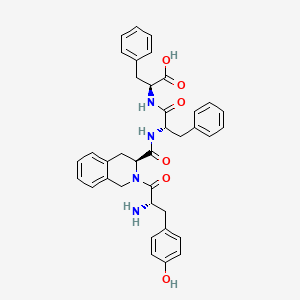
N,N,N',N'-四(2-吡啶基甲基)乙二胺
描述
N,N,N’,N’-Tetrakis(2-pyridylmethyl)ethylenediamine, also known as TPEN, is a compound with the molecular weight of 424.54 . It is often used as a chelating agent .
Molecular Structure Analysis
The molecular structure of TPEN is represented by the empirical formula C26H28N6 . The compound has a complex structure with four pyridylmethyl groups attached to an ethylenediamine core .Chemical Reactions Analysis
TPEN is known to be a powerful, cell-permeant chelating agent . It has an extremely high affinity for heavy metals but a low affinity for Ca2+ and Mg2+ . It is often used in conjunction with Zn2+ sensors to validate fluorescence enhancement observations .Physical And Chemical Properties Analysis
TPEN is a solid substance . It is soluble in ethanol (10 mg/mL), 0.1 M phosphate pH 7.0 (25 μM), and DMSO . It is typically stored at temperatures between 15-25°C .科学研究应用
Attenuation of Amyloid-β Induced Neuronal Damage
TPEN has been shown to attenuate neuronal damage induced by amyloid-β25–35, a peptide involved in Alzheimer’s disease . It does this by reversing the increase in intracellular Zn²⁺ concentration and the frequency of action potentials (APs), inhibiting the increase in the maximum current density of voltage-activated sodium channel currents induced by amyloid-β25–35 .
Recovery of Intracellular Zn²⁺ and Ca²⁺ Overloading
TPEN can relieve the increase in intracellular Zn²⁺ and Ca²⁺ concentrations induced by amyloid-β25–35 . This is significant because the overproduction of neurotoxic amyloid-β peptides in the brain is a hallmark of Alzheimer’s disease .
Reduction of Reactive Oxygen Species (ROS) Content
TPEN has been found to reverse the increase in ROS content induced by amyloid-β25–35 . This is important because ROS are often associated with oxidative stress, which can lead to cell damage and death .
Modulation of Abnormal Ca²⁺-Related Signaling Pathways
TPEN can modulate abnormal Ca²⁺-related signaling pathways, which are often implicated in neurodegenerative diseases like Alzheimer’s .
Selective Anti-Leukemic Efficacy
TPEN has been found to selectively induce apoptosis in acute leukemic cells via a ROS signaling mechanism . This suggests that TPEN could potentially be used as a therapeutic agent in the treatment of leukemia .
作用机制
Target of Action
TPEN, also known as N,N,N’,N’-Tetrakis(2-pyridylmethyl)ethylenediamine or TPEDA, is an intracellular membrane-permeable ion chelator . It has a high affinity for many transition metals, particularly zinc . Therefore, its primary targets are intracellular zinc ions .
Mode of Action
TPEN interacts with its targets by chelating zinc ions, effectively reducing the concentration of zinc within the cell . This interaction results in significant changes in cellular processes that are dependent on zinc .
Biochemical Pathways
TPEN affects several biochemical pathways. It has been shown to induce apoptosis in various cell types, including acute lymphoblastic leukemia cells . This process involves oxidative stress and the activation of caspase-3 and apoptosis-inducing factor (AIF) pathways . Additionally, TPEN has been found to attenuate amyloid-β25–35-induced neuronal damage, which is associated with recovery of intracellular Zn2+ and modulation of abnormal Ca2±related signaling pathways .
Pharmacokinetics
Due to its membrane-permeable nature, it is likely that tpen can readily enter cells and interact with intracellular zinc ions .
Result of Action
The chelation of zinc by TPEN can lead to various cellular effects. For instance, it has been shown to selectively induce cell death in colon cancer cells and acute lymphoblastic leukemia cells . This is often associated with increased levels of reactive oxygen species (ROS) and can be inhibited by antioxidants . Furthermore, TPEN can attenuate amyloid-β25–35-induced neuronal damage .
Action Environment
The action, efficacy, and stability of TPEN can be influenced by various environmental factors. For example, the presence of other metal ions in the cellular environment could potentially affect the selectivity and efficiency of TPEN’s chelation activity . Moreover, the level of oxidative stress in the cellular environment could influence the cytotoxic effects of TPEN .
属性
IUPAC Name |
N,N,N',N'-tetrakis(pyridin-2-ylmethyl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N6/c1-5-13-27-23(9-1)19-31(20-24-10-2-6-14-28-24)17-18-32(21-25-11-3-7-15-29-25)22-26-12-4-8-16-30-26/h1-16H,17-22H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRXLMUYFMERMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(CCN(CC2=CC=CC=N2)CC3=CC=CC=N3)CC4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50168583 | |
| Record name | N,N,N',N'-Tetrakis(2-pyridylmethyl)ethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50168583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,N',N'-Tetrakis(2-pyridylmethyl)ethylenediamine | |
CAS RN |
16858-02-9 | |
| Record name | N,N,N′,N′-Tetrakis(2-pyridylmethyl)ethylenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16858-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N,N',N'-Tetrakis(2-pyridylmethyl)ethylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016858029 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N,N',N'-Tetrakis(2-pyridylmethyl)ethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50168583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N,N',N'-TETRAKIS(2-PYRIDYLMETHYL)ETHYLENEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9PTU1U29I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



